An In-Depth Technical Guide to (2,2-Diethoxyethyl)benzene: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (2,2-Diethoxyethyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde diethyl acetal, is an aromatic organic compound with significant applications in the flavor, fragrance, and synthetic chemistry sectors. Its characteristic green, floral, and sweet aroma makes it a valuable ingredient in perfumery and flavor formulations.[1][2] Beyond its sensory attributes, its chemical stability as an acetal renders it a useful protective group for the aldehyde functionality in complex organic syntheses. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of (2,2-diethoxyethyl)benzene, offering insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
(2,2-Diethoxyethyl)benzene is a colorless to pale yellow liquid with a distinct odor profile described as green, floral (hyacinth), and sweet.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| CAS Number | 6314-97-2 | |
| Boiling Point | 237-238 °C at 760 mmHg | [5] |
| Density | ~0.964 g/cm³ | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in ethanol and other organic solvents; slightly soluble in water. | [7] |
Synthesis of (2,2-Diethoxyethyl)benzene
The most common and direct method for the synthesis of (2,2-diethoxyethyl)benzene is the acid-catalyzed acetalization of phenylacetaldehyde with ethanol.[8][9] This reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal.
Reaction Mechanism: Acid-Catalyzed Acetalization
The mechanism for the formation of (2,2-diethoxyethyl)benzene from phenylacetaldehyde and ethanol in the presence of an acid catalyst proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, forming a hemiacetal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.
-
Final Deprotonation: A final deprotonation step yields the stable acetal, (2,2-diethoxyethyl)benzene, and regenerates the acid catalyst.
Caption: Acid-catalyzed formation of (2,2-diethoxyethyl)benzene.
Experimental Protocol: Synthesis from Phenylacetaldehyde
This protocol describes a general laboratory-scale synthesis of (2,2-diethoxyethyl)benzene.
Materials:
-
Phenylacetaldehyde
-
Ethanol (absolute)
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, anhydrous HCl)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of phenylacetaldehyde (1.0 eq) in an excess of absolute ethanol (5-10 eq), add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.01-0.05 eq). Triethyl orthoformate (1.2 eq) can also be added as a water scavenger.
-
The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If a Dean-Stark trap is used, the reaction is heated to reflux to azeotropically remove the water formed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure (2,2-diethoxyethyl)benzene.
Spectroscopic Characterization
The structural elucidation of (2,2-diethoxyethyl)benzene is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons (C₆H₅): A multiplet in the range of δ 7.1-7.3 ppm.
-
Benzylic protons (CH₂): A doublet in the range of δ 2.8-3.0 ppm.
-
Acetal proton (CH): A triplet in the range of δ 4.5-4.7 ppm.
-
Methylene protons of ethoxy groups (OCH₂CH₃): A quartet in the range of δ 3.4-3.7 ppm.
-
Methyl protons of ethoxy groups (OCH₂CH₃): A triplet in the range of δ 1.1-1.3 ppm.
-
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of δ 125-140 ppm.
-
Acetal carbon (CH): A signal around δ 100-105 ppm.
-
Methylene carbons of ethoxy groups (OCH₂): Signals in the range of δ 60-65 ppm.
-
Benzylic carbon (CH₂): A signal around δ 40-45 ppm.
-
Methyl carbons of ethoxy groups (CH₃): Signals around δ 15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of (2,2-diethoxyethyl)benzene would exhibit characteristic absorption bands for the functional groups present. The absence of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹, which is characteristic of aldehydes, and the presence of strong C-O stretching bands are key indicators of acetal formation.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl and benzyl groups.
-
~1600 and ~1495 cm⁻¹: Aromatic C=C stretching.
-
~1050-1150 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.[12]
Mass Spectrometry (MS)
The mass spectrum of (2,2-diethoxyethyl)benzene would show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would likely involve the loss of ethoxy groups (•OCH₂CH₃, 45 Da) and the benzyl group (•CH₂C₆H₅, 91 Da). A prominent peak at m/z 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment, is also expected.
Applications in Organic Synthesis
Beyond its use in fragrances, (2,2-diethoxyethyl)benzene serves as a valuable intermediate and protecting group in organic synthesis.
Acetal as a Protecting Group
Aldehydes are highly reactive functional groups that can undergo a variety of transformations. In a multi-step synthesis, it is often necessary to protect the aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. Acetals, being stable to bases, organometallic reagents (like Grignard reagents), and reducing agents (like lithium aluminum hydride), are excellent protecting groups for aldehydes.[13][14]
The (2,2-diethoxyethyl)benzene moiety can be used to protect a phenylacetaldehyde group. The acetal can be readily removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde.[8]
Caption: Workflow for using an acetal as a protecting group.
Precursor for Other Compounds
(2,2-Diethoxyethyl)benzene can serve as a precursor in the synthesis of various other organic molecules. For instance, the aldehyde can be regenerated and then used in subsequent reactions such as Wittig reactions, aldol condensations, or reductive aminations to build more complex molecular architectures. While specific examples in drug development are not widely published, its role as a stable form of phenylacetaldehyde makes it a potentially useful building block in the synthesis of pharmaceuticals and other fine chemicals.
Conclusion
(2,2-Diethoxyethyl)benzene is a versatile molecule with established applications in the flavor and fragrance industries and significant potential in organic synthesis. Its straightforward synthesis via acid-catalyzed acetalization of phenylacetaldehyde and its stability under a range of conditions make it an attractive compound for both industrial and laboratory settings. The ability of the acetal group to serve as a robust protecting group for aldehydes highlights its utility in the strategic synthesis of complex molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for chemists and researchers.
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